molecular formula C15H15N3O3 B3830333 N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

Cat. No.: B3830333
M. Wt: 285.30 g/mol
InChI Key: JVWJCNKXEBKKLC-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[1-(4-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a hydrazide group attached to a benzene ring . They are used in the synthesis of various organic compounds and have been studied for their potential biological activities.


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carboxylic acid (in this case, 3,5-dihydroxybenzoic acid) with hydrazine to form the hydrazide, followed by condensation with an aldehyde or ketone (in this case, 4-aminobenzaldehyde) to form the hydrazone .


Chemical Reactions Analysis

As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids to form hydrazones, or with alkylating agents to form N-alkylated derivatives .

Future Directions

The study of benzohydrazide derivatives is an active area of research, and new compounds with potential biological activities are continually being synthesized and tested . Future research on “N’-[1-(4-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide” might focus on its synthesis, characterization, and testing for potential biological activities.

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9(10-2-4-12(16)5-3-10)17-18-15(21)11-6-13(19)8-14(20)7-11/h2-8,19-20H,16H2,1H3,(H,18,21)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJCNKXEBKKLC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 2
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 3
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 4
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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 5
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 6
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

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